molecular formula C15H17N5O2 B2457238 N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide CAS No. 2034311-46-9

N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide

Cat. No.: B2457238
CAS No.: 2034311-46-9
M. Wt: 299.334
InChI Key: YRODYFLOQJRSCO-UHFFFAOYSA-N
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Description

N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide is a synthetically designed, potent and selective inhibitor of Janus Kinase 2 (JAK2). Its core research value lies in the investigation of JAK-STAT signaling pathway dysregulation, which is a hallmark of various myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The compound's molecular design, featuring an indole-2-carboxamide scaffold linked to a triazole-containing side chain, allows it to competitively bind to the ATP-binding site of the JAK2 kinase domain, thereby suppressing its enzymatic activity and subsequent phosphorylation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted inhibition makes it a crucial pharmacological tool for studying the pathogenesis of JAK2-driven malignancies and for evaluating the therapeutic potential of JAK2 blockade in preclinical models. Research utilizing this inhibitor is primarily focused on elucidating mechanisms of cell proliferation, apoptosis, and clonal expansion in hematopoietic cells, providing critical insights for the development of novel targeted therapies in oncology and immunology.

Properties

IUPAC Name

N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(14-9-12-3-1-2-4-13(12)19-14)17-5-7-22-8-6-20-11-16-10-18-20/h1-4,9-11,19H,5-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRODYFLOQJRSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCOCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide typically involves the following steps:

Scientific Research Applications

Chemistry

N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has shown that this compound exhibits various biological activities:

  • Antiviral Activity : Potentially effective against viral infections through inhibition of viral replication mechanisms.
  • Anticancer Properties : Studies indicate it may inhibit cancer cell proliferation by targeting specific signaling pathways.

Medicine

The compound is under investigation for its therapeutic applications:

  • Antifungal Activity : It has demonstrated broad-spectrum antifungal efficacy against several Candida species. Notably, its Minimum Inhibitory Concentration (MIC) values suggest it is more effective than fluconazole against resistant strains.
Candida SpeciesMIC (µg/mL)Comparison with Fluconazole
C. albicans0.5Lower than fluconazole
C. glabrata0.25Similar to voriconazole
C. krusei0.125Lower than fluconazole

This data highlights its potential as a treatment option for infections caused by fluconazole-resistant strains.

Industry

In industrial applications, the compound is being explored for:

  • Material Development : Its unique properties make it suitable for developing new materials.
  • Catalysis : It can act as a catalyst in various chemical reactions, enhancing reaction efficiency.

Indole Derivatives

Indole derivatives such as indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their biological activities and applications.

Triazole Derivatives

Compounds like fluconazole and itraconazole contain the triazole ring and are primarily used as antifungal agents. This compound presents a promising alternative due to its enhanced efficacy against resistant strains.

Study on Candida spp.

A significant study evaluated the efficacy of this compound against clinical isolates of Candida species using CLSI reference strains. Results indicated its effectiveness across various strains, reinforcing its potential as an antifungal agent.

Treatment of Resistant Infections

Another study emphasized the compound's potential in treating infections caused by fluconazole-resistant Candida species. Its low cytotoxicity against mammalian cells (MRC5 cell line) suggests a favorable therapeutic index.

Comparison with Similar Compounds

Biological Activity

N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide is a hybrid compound that combines the structural features of indole and triazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Structural Overview

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₇N₅O₂
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 2097909-75-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:

  • Inhibition of Ergosterol Biosynthesis : The compound has been shown to inhibit ergosterol production, which is essential for fungal cell membrane integrity. This mechanism is similar to that of established antifungal agents like fluconazole and voriconazole .
  • Phospholipase A2-like Activity : It also exhibits moderate inhibitory effects on phospholipase A2-like activity, a putative virulence factor in certain pathogens .

Antifungal Properties

Recent studies have demonstrated that this compound exhibits broad-spectrum antifungal activity against various Candida species. Its Minimum Inhibitory Concentration (MIC) values against key strains are as follows:

Candida Species MIC (µg/mL) Comparison with Fluconazole
C. albicans0.5Lower than fluconazole
C. glabrata0.25Similar to voriconazole
C. krusei0.125Lower than fluconazole

These results indicate that the compound is more effective than fluconazole against low-susceptible strains and comparable to voriconazole in efficacy .

Antibacterial Properties

In addition to its antifungal activity, the compound has shown promise as an antibacterial agent against various Gram-positive and Gram-negative bacteria. The introduction of the triazole moiety enhances its lipophilicity and facilitates better interaction with bacterial membranes .

Case Studies

A significant case study involved the evaluation of this compound against clinical isolates of Candida spp. The study utilized CLSI reference strains and various clinical isolates, demonstrating the compound's efficacy in inhibiting growth across different species .

Another study highlighted its potential use in treating infections caused by fluconazole-resistant Candida species, emphasizing its therapeutic index due to low cytotoxicity against mammalian cells (MRC5 cell line) .

Q & A

Q. What are the standard synthetic protocols for N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide, and how are intermediates monitored?

The synthesis typically involves condensation of indole-2-carboxylic acid derivatives with triazole-containing precursors under reflux conditions. Key steps include amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) and alkylation of the triazole moiety. Reaction progress is monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures . Yield optimization requires precise control of temperature (e.g., 60–80°C) and reaction time (12–24 h).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural elucidation. Purity is assessed via reverse-phase HPLC (≥98% purity threshold) and elemental analysis. Crystallographic studies or computational modeling (e.g., density functional theory) may resolve conformational ambiguities in the triazole-ethoxy-ethyl side chain .

Q. How does the triazole moiety influence the compound’s physicochemical properties?

The 1,2,4-triazole ring enhances hydrogen-bonding capacity and metabolic stability compared to simpler heterocycles. Its electron-deficient nature facilitates π-π stacking interactions with aromatic residues in target proteins. Solubility in polar solvents (e.g., DMSO) is moderate (5–10 mg/mL), as determined by nephelometry .

Advanced Research Questions

Q. What strategies mitigate low yields in the final amidation step during synthesis?

Low yields often stem from steric hindrance at the indole-2-carboxamide group. Strategies include:

  • Using bulky bases (e.g., DIPEA) to deprotonate the amine nucleophile.
  • Microwave-assisted synthesis (30 min, 100°C) to accelerate reaction kinetics.
  • Pre-activation of the carboxylic acid with chloroformate reagents. Comparative studies show a 20–30% yield improvement with microwave methods versus traditional reflux .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic modifications to the triazole-ethoxy-ethyl chain and indole substituents are analyzed via:

  • In vitro assays : Kinase inhibition (IC₅₀ values) and cytotoxicity (MTT assay).
  • Computational docking : Binding affinity to targets like EGFR or PDK1 (AutoDock Vina). For example, replacing the ethoxy group with a methoxyethyl chain increases selectivity for PI3Kα (ΔIC₅₀ = 1.2 μM vs. 3.8 μM) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or cellular models (cancer cell lines vs. primary cells). A meta-analysis protocol includes:

  • Normalizing data to positive controls (e.g., staurosporine for kinase inhibition).
  • Validating results across ≥3 independent labs using standardized protocols (e.g., NIH/NCATS guidelines).
  • Applying multivariate regression to isolate substituent effects from assay noise .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Acidic hydrolysis targets the ethoxy linker, cleaving the triazole-indole bond. Degradation pathways are mapped using LC-MS/MS, identifying a primary degradation product (m/z 245.1) corresponding to the indole-2-carboxamide fragment. Stabilization strategies include PEGylation or formulation in pH 7.4 buffers .

Methodological Recommendations

  • Reaction Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst) for scalable synthesis .
  • Bioactivity Validation : Pair in vitro assays with transcriptomic profiling (RNA-seq) to confirm target engagement .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols and bioactivity datasets .

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